Aspartyl-Isoleucine

Description

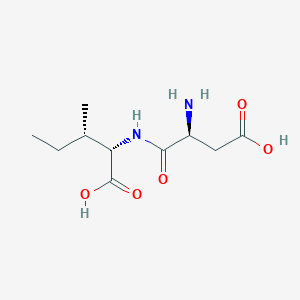

Structure

3D Structure

Properties

Molecular Formula |

C10H18N2O5 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C10H18N2O5/c1-3-5(2)8(10(16)17)12-9(15)6(11)4-7(13)14/h5-6,8H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17)/t5-,6-,8-/m0/s1 |

InChI Key |

BSWHERGFUNMWGS-HAFWLYHUSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Aspartyl-Isoleucine can be synthesized through peptide bond formation between aspartic acid and isoleucine. This typically involves the activation of the carboxyl group of aspartic acid, followed by its reaction with the amino group of isoleucine. Common reagents for this process include carbodiimides like DCC (dicyclohexylcarbodiimide) and coupling agents like HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of Aspartyl-Isoleucine may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain.

Chemical Reactions Analysis

Types of Reactions: Aspartyl-Isoleucine can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bond to yield aspartic acid and isoleucine.

Oxidation and Reduction: Modifying the side chains of aspartic acid or isoleucine.

Substitution Reactions: Replacing functional groups on the side chains.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents like sodium borohydride.

Major Products Formed:

Hydrolysis: Aspartic acid and isoleucine.

Oxidation and Reduction: Modified forms of aspartic acid and isoleucine with altered functional groups.

Scientific Research Applications

Aspartyl-Isoleucine has various applications in scientific research, including:

Chemistry: Studying peptide bond formation and stability.

Biology: Investigating protein digestion and catabolism pathways.

Medicine: Exploring potential physiological or cell-signaling effects of dipeptides.

Industry: Utilizing dipeptides in the production of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism by which Aspartyl-Isoleucine exerts its effects involves its interaction with specific molecular targets and pathways. As a dipeptide, it may influence cell signaling pathways or act as an intermediate in amino acid degradation. The exact molecular targets and pathways can vary depending on the specific context and application .

Comparison with Similar Compounds

Structural and Functional Overview

Metabolic and Diagnostic Significance

- Asp-Ile in Disease Biomarkers: In primary Sjögren’s syndrome (pSS), Asp-Ile showed the highest diagnostic accuracy among 38 metabolites (AUC: 0.88, p < 0.001), outperforming other dipeptides like tryptophyl-isoleucine and tyrosyl-phenylalanine . Contrastingly, in T2D, Asp-Ile, Asp-Leu, and Asp-Phe were collectively elevated post-dapagliflozin treatment, suggesting a shared role in improving amino acid metabolism .

Regulation by Pharmacological Agents :

Mechanistic Divergence in Metabolic Pathways

- Lipid Metabolism : Asp-Ile was uniquely associated with lipid regulation in Atractylodes macrocephala polysaccharide (RAMP) studies, alongside sulfonic acid derivatives, suggesting a role in mitigating oxidative stress during aging .

- Amino Acid Degradation: Asp-Leu and L-gamma-glutamyl-L-isoleucine were transiently elevated in postprandial pig plasma, acting as short-lived intermediates in amino acid catabolism .

Key Research Findings and Contradictions

Context-Dependent Variability

- Upregulation vs. Downregulation : Asp-Ile levels increased in T2D therapy and pSS but decreased with acetylsalicylic acid . This highlights its context-dependent roles, possibly mediated by tissue-specific enzymes or pathway crosstalk.

- Species-Specific Effects : In pigs, Asp-Ile elevation was diet-dependent , whereas in humans, it correlated with disease states or drug responses .

Unexplored Functional Roles

- While Asp-Ile’s diagnostic and metabolic roles are well-documented, its receptor interactions and signaling mechanisms remain unclear. In contrast, L-gamma-glutamyl dipeptides are known to influence cellular redox balance and neurotransmitter synthesis .

Biological Activity

Aspartyl-Isoleucine (Asp-Ile) is a dipeptide composed of the amino acids aspartic acid and isoleucine. This compound has garnered interest due to its potential biological activities, particularly in the modulation of neurotransmitter activity and its implications for cognitive functions. This article reviews the biological activity of Aspartyl-Isoleucine, highlighting relevant research findings, case studies, and data on its physiological effects.

Aspartyl-Isoleucine is classified as a dipeptide, which can influence various biological processes through its structural properties. The sequence of amino acids in dipeptides can significantly affect their biological functions, including their ability to interact with specific receptors or enzymes.

Neurotransmitter Modulation

Research indicates that Aspartyl-Isoleucine can modulate neurotransmitter activity. This modulation suggests potential implications for cognitive enhancement and neuroprotection. For example, dipeptides have been shown to influence the release and uptake of neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA), which are crucial for synaptic transmission and overall brain health.

Antioxidant Properties

In vitro studies have demonstrated that dipeptides, including Aspartyl-Isoleucine, exhibit antioxidant properties. These properties are essential for combating oxidative stress in cells, which is linked to various neurodegenerative diseases. The ability of Aspartyl-Isoleucine to scavenge free radicals contributes to its potential protective effects on neuronal cells .

Case Study: Cognitive Enhancement

A study focusing on the effects of dipeptides on cognitive function found that Aspartyl-Isoleucine administration improved memory retention in animal models. The mechanism was hypothesized to involve enhanced synaptic plasticity due to increased neurotransmitter availability.

Table 1: Summary of Biological Activities of Aspartyl-Isoleucine

Q & A

Q. How can researchers leverage computational tools to predict Aspartyl-Isoleucine’s off-target effects?

- Methodological Answer : Use molecular docking (AutoDock Vina) against databases like ChEMBL and PubChem. Validate predictions with thermal shift assays (TSA) for protein-ligand binding. Apply machine learning models (e.g., Random Forest) trained on ADMET data. Publish negative results to reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.